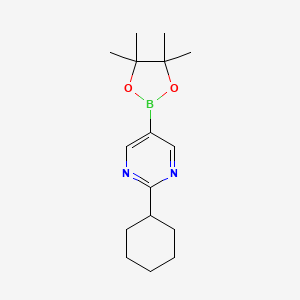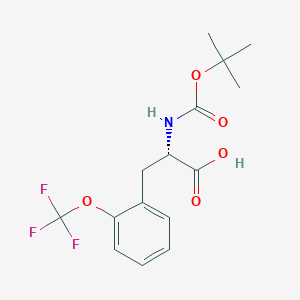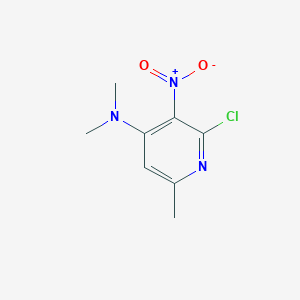![molecular formula C14H23N5O2 B6337911 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine CAS No. 944899-79-0](/img/structure/B6337911.png)
1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine (CAS# 944899-79-0) is a useful research chemical . It is also known as tert-butyl 4-[5-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate . The molecular weight is 293.36 and the molecular formula is C14H23N5O2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 2-pyrimidyl group attached to an aminomethyl group . The InChI code is 1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-8,15H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 293.36 and a molecular formula of C14H23N5O2 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Peptide Carboxyl Group Derivatization
Piperazine derivatives, including 1-(2-pyrimidyl)piperazine, have been used for the derivatization of carboxyl groups on peptides, enhancing the ionization efficiency in mass spectrometry. This improves the detection and identification of peptides in proteome analysis, indicating its potential in highly sensitive determinations of peptides (Qiao et al., 2011).
Antipsychotic Potential
Conformationally restricted butyrophenones, incorporating piperazine derivatives, were evaluated as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use as neuroleptic drugs (Raviña et al., 2000).
Adenosine A2a Receptor Antagonists
Piperazine and pyrrolidine derivatives of triazolotriazine have been shown to be potent and selective adenosine A2a receptor antagonists, suggesting applications in treating Parkinson's disease (Vu et al., 2004).
Dendritic G-2 Melamines Synthesis
Novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups were synthesized for application in dendrimer chemistry. These compounds form large spherical nano-aggregates, demonstrating potential in materials science (Sacalis et al., 2019).
Protein Kinase Inhibitors
A hybrid flow and microwave approach was utilized for the synthesis of protein kinase inhibitors, demonstrating the compound's relevance in pharmaceutical chemistry and drug development (Russell et al., 2015).
Wirkmechanismus
Safety and Hazards
The safety information for 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The future directions for 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine and similar compounds could involve their use as building blocks in the synthesis of various protein agonists or antagonists . These could have potential applications in areas such as anticancer activity, antidiabetic potential, and as inhibitors of certain proteins .
Eigenschaften
IUPAC Name |
tert-butyl 4-[5-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQUWEPZINCGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)



![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)




